molecular formula C16H28BN3O3 B8130780 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine

Katalognummer: B8130780
Molekulargewicht: 321.2 g/mol
InChI-Schlüssel: CUKIPZVVDNLXQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a useful research compound. Its molecular formula is C16H28BN3O3 and its molecular weight is 321.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propyl)morpholine is a complex organic molecule that incorporates a morpholine ring and a dioxaborolane moiety. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be broken down into several key components:

  • Morpholine : A six-membered ring containing both oxygen and nitrogen.
  • Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
  • Dioxaborolane : A boron-containing cyclic compound that enhances the molecule's reactivity.

Molecular Formula and Weight

  • Molecular Formula : C15_{15}H24_{24}BNO4_{4}
  • Molecular Weight : Approximately 295.17 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group is significant in medicinal chemistry due to its role in drug design and development. This moiety can facilitate the formation of covalent bonds with target proteins, enhancing the compound's efficacy.

Potential Mechanisms

  • Enzyme Inhibition : Compounds containing boron often exhibit inhibitory effects on enzymes involved in various metabolic pathways.
  • Signal Transduction Modulation : The morpholine and pyrazole components may influence cellular signaling pathways, particularly those related to cell proliferation and apoptosis.

Biological Assays and Case Studies

Recent studies have evaluated the biological activity of similar compounds incorporating dioxaborolane structures. Here are some findings relevant to this compound:

StudyCompound TestedBiological ActivityKey Findings
DDR1 InhibitorsAnti-fibrotic effectsCompounds showed significant inhibition of DDR1 which is involved in fibrosis; potential relevance for pulmonary diseases.
Benzamide DerivativesAntitumor activitySeveral derivatives exhibited potent antitumor effects through modulation of cellular pathways.
Pyridine AnaloguesAntimicrobial propertiesCompounds demonstrated antimicrobial activity against various pathogens.

Pharmacological Applications

The pharmacological applications of this compound could include:

  • Cancer Therapy : Due to its potential enzyme inhibitory properties, it may serve as a lead compound for developing anticancer drugs.
  • Anti-inflammatory Agents : Its ability to modulate signaling pathways suggests potential use in treating inflammatory diseases.
  • Antimicrobial Agents : Similar compounds have shown promise against bacterial infections.

Eigenschaften

IUPAC Name

4-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BN3O3/c1-15(2)16(3,4)23-17(22-15)14-12-18-20(13-14)7-5-6-19-8-10-21-11-9-19/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKIPZVVDNLXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-(3-Chloro-propyl)-morpholine (702 mg, 4.2 mmol), Cs2CO3 (753 mg, 2.31 mmol) and 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole (832 mg, 4.2 mmol) in 5 ml dry DMF are heated at 80° C. under argon for 24 h and then allowed to cool to RT. DMF is removed under HV and the residue is re-taken in EtOAc and washed with de-ionized water. The aqueous phase is re-extracted with EtOAc and the combined organic extracts are washed with saturated brine, dried over Na2SO4, filtered and concentrated under vacuum to dryness. After drying under HV, the title compound is obtained as a pale orange oil, Rt=0.728 min (Acquity HPLC BEH C18, 2.1×50 mm, 1.7 micron, detection 215 nM, 0.1 min 2% CH3CN in H2O, 2% to 100% CH3CN in H2O in 1.5 min, 0.4 min 100% CH3CN+0.1% TFA, flow rate 1.0 ml/min); MS: 322 (M+1)+.
Quantity
702 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
753 mg
Type
reactant
Reaction Step One
Quantity
832 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.